molecular formula C15H11N3O4 B4939842 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B4939842
M. Wt: 297.26 g/mol
InChI Key: YNFIWKBASZLHLK-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core fused with a 1,3-dione moiety and an acetamide group linked to a 3-hydroxyphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, particularly as a matrix metalloproteinase (MMP) inhibitor due to its structural resemblance to known bioactive pyrrolopyridine derivatives .

Properties

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-10-3-1-2-9(6-10)17-13(20)8-18-14(21)11-4-5-16-7-12(11)15(18)22/h1-7,19H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFIWKBASZLHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrrolo[3,4-c]pyridine Derivatives

  • 5-(1,3-Dioxo-pyrrolo[3,4-c]pyridin-2-yl)-N-hydroxypentanamide (Compound 23): This derivative, reported by Sondhi et al., shares the 1,3-dioxo-pyrrolopyridine core but incorporates a hydroxypentanamide chain and a 4’-chlorobiphenylsulfanyl group. It exhibits potent MMP inhibition (IC50 = 3 nM for MMP-2), attributed to the sulfanyl moiety enhancing hydrophobic interactions .
  • 2-((Tetrahydrofuran-2-yl)methyl)-pyrrolo[3,4-c]pyridine-1,3-dione (Compound 24): The tetrahydrofuran substituent in this analog contributes to 26% anti-inflammatory activity at 50 mg/kg . The target compound’s phenolic hydroxyl group could improve solubility and bioavailability compared to the lipophilic tetrahydrofuran derivative.

Pyrrolo[3,2-d]pyrimidine Derivatives

  • 2-[(3-Butyl-4-oxo-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide :
    This compound replaces the pyrrolopyridine core with a pyrimidine ring and a sulfanyl linker. The dichlorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s hydroxyphenyl group (logP ~2.1), suggesting differences in membrane permeability and metabolic stability .

Physicochemical Properties

  • Melting Point : While direct data for the target compound is unavailable, structurally related compounds (e.g., Example 83 in ) exhibit high melting points (302–304°C), suggesting thermal stability common to fused heterocycles .
  • Solubility: The phenolic -OH group in the target compound likely increases aqueous solubility compared to halogenated analogs, which prioritize lipid solubility .

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